(S)-1-(4-Methoxyphenyl)ethanol

Description

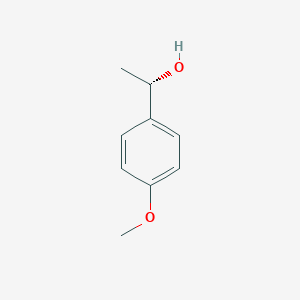

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(4-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7,10H,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUULXXWNYKJSL-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901306797 | |

| Record name | (S)-1-(4-Methoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901306797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1572-97-0 | |

| Record name | (S)-1-(4-Methoxyphenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1572-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methoxyphenyl)ethanol, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001572970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-1-(4-Methoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901306797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-1-(4-methoxyphenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-METHOXYPHENYL)ETHANOL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A53J13G0K5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Innovative Methodologies for the Stereoselective Synthesis of S 1 4 Methoxyphenyl Ethanol

Biocatalytic and Chemoenzymatic Strategies

Biocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral compounds like (S)-1-(4-methoxyphenyl)ethanol. This is due to the high enantioselectivity and mild reaction conditions offered by biological catalysts such as whole microbial cells and isolated enzymes.

Enantioselective Bioreduction of 4-Methoxyacetophenone

The most direct biocatalytic route to this compound is the enantioselective reduction of the prochiral ketone, 4-methoxyacetophenone. This transformation is achieved with high efficiency and stereoselectivity using a variety of biocatalysts.

Whole-cell biocatalysts are often preferred for industrial applications due to their cost-effectiveness, as they eliminate the need for enzyme purification and can regenerate necessary cofactors in situ. Several microorganisms have been identified as effective catalysts for the production of this compound.

Lactobacillus paracasei and Lactobacillus senmaizukei : Strains of Lactobacillus have demonstrated excellent reductive capabilities. For instance, Lactobacillus paracasei BD28 has been used for the gram-scale production of this compound, achieving a 95% yield in an optically pure form. researchgate.netresearchgate.net Similarly, whole cells of Lactobacillus senmaizukei have been optimized to produce the target alcohol with over 99% conversion, over 99% enantiomeric excess (e.e.), and a 96% yield. itu.edu.trresearchgate.net

Saccharomyces uvarum : Various strains of the yeast Saccharomyces uvarum have been screened for the bioreduction of 4-methoxyacetophenone. researchgate.net The strain S. uvarum P3, in particular, has shown promising results, with optimization of reaction conditions leading to high conversion and enantiomeric excess. researchgate.netresearchgate.net Under optimized conditions, both conversion and e.e. values greater than 99% have been achieved. researchgate.net

Marine-Derived Fungi : Fungi isolated from marine environments represent a diverse source of biocatalysts. Several marine-derived fungi have been successfully employed in the bioreduction of acetophenone (B1666503) derivatives. nih.govresearchgate.netdlsu.edu.ph For example, Penicillium citrinum CBMAI 1186, when immobilized on chitosan (B1678972), catalyzed the reduction of 4-methoxyacetophenone to this compound with over 99% e.e. and a 95% yield. researchgate.net

Table 1: Performance of Various Microbial Whole-Cell Biocatalysts in the Synthesis of this compound

| Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Lactobacillus senmaizukei | 4-Methoxyacetophenone | This compound | >99 | >99 | 96 | itu.edu.trresearchgate.net |

| Lactobacillus paracasei BD28 | 4-Methoxyacetophenone | This compound | - | >99 | 95 | researchgate.netresearchgate.net |

| Saccharomyces uvarum P3 | 4-Methoxyacetophenone | This compound | >99 | >99 | - | researchgate.net |

| Immobilized Penicillium citrinum CBMAI 1186 | 4-Methoxyacetophenone | This compound | - | >99 | 95 | researchgate.net |

| Rhodotorula sp. AS2.2241 | 4-Methoxyacetophenone | This compound | 98.3 | >99 | - | nih.gov |

Isolated alcohol dehydrogenases (ADHs) offer a more defined catalytic system compared to whole cells, allowing for a deeper understanding and optimization of the reaction. These enzymes, belonging to the short-chain dehydrogenase/reductase (SDR) family, are responsible for the catalytic activity observed in many whole-cell biotransformations. mdpi.com

An example is the S-1-(4-hydroxyphenyl)-ethanol dehydrogenase (S-HPED) from the bacterium Aromatoleum aromaticum EbN1. mdpi.comnih.govdntb.gov.uaresearchgate.net While its primary substrate is 1-(4-hydroxyphenyl)-ethanol, research has shown that S-HPED has catalytic activity and high stereospecificity for a range of prochiral carbonyl compounds, indicating its potential for the synthesis of other chiral alcohols. nih.govdntb.gov.ua The stability and activity of such enzymes are crucial for their application, and studies have focused on understanding their behavior under various conditions. mdpi.comnih.govdntb.gov.uaresearchgate.net

To enhance the efficiency and economic viability of biocatalytic processes, optimization of various reaction parameters is essential. Key factors that influence the conversion and enantioselectivity include pH, temperature, agitation, and the use of novel solvent systems.

pH, Temperature, and Agitation : The optimal conditions for biocatalysis are highly dependent on the specific microorganism or enzyme used. For Lactobacillus senmaizukei, the optimal conditions were found to be a pH of 5.8, a temperature of 29°C, and an agitation speed of 155 rpm for 50 hours. itu.edu.tr In the case of Saccharomyces uvarum P3, the highest conversion and e.e. were achieved at 200 rpm. researchgate.net For the bioreduction using immobilized Rhodotorula sp. AS2.2241, the optimal buffer pH was 8.5 and the reaction temperature was 25°C. nih.gov

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs) : The use of non-conventional solvents can significantly improve biocatalytic reactions. Ionic liquids have been shown to enhance the efficiency of the bioreduction of 4'-methoxyacetophenone. nih.govcjcatal.com For instance, the use of the hydrophilic ionic liquid 1-(2'-hydroxy)ethyl-3-methylimidazolium nitrate (B79036) (C(2)OHMIM.NO(3)) with immobilized Rhodotorula sp. AS2.2241 resulted in a maximum yield of 98.3% and an e.e. of over 99%. nih.gov This was attributed to the biocompatibility of the ionic liquid and its ability to moderately increase cell membrane permeability. nih.gov Similarly, deep eutectic solvents (DESs) have been explored to improve the asymmetric oxidation of 1-(4-methoxyphenyl)ethanol (B1200191), a process for kinetic resolution. nih.gov

Table 2: Optimized Process Parameters for Biocatalytic Synthesis

| Biocatalyst | Parameter | Optimal Value | Outcome | Reference |

|---|---|---|---|---|

| Lactobacillus senmaizukei | pH | 5.80 | >99% conversion, >99% e.e., 96% yield | itu.edu.tr |

| Temperature | 29 °C | itu.edu.tr | ||

| Agitation | 155 rpm | itu.edu.tr | ||

| Saccharomyces uvarum P3 | Agitation | 200 rpm | >99% conversion, >99% e.e. | researchgate.net |

| Immobilized Rhodotorula sp. AS2.2241 | Ionic Liquid | 5.0% (v/v) C(2)OHMIM.NO(3) | 98.3% yield, >99% e.e. | nih.gov |

| pH | 8.5 | nih.gov | ||

| Temperature | 25 °C | nih.gov |

Immobilization of biocatalysts, both whole cells and isolated enzymes, offers several advantages, including enhanced stability, easier separation from the reaction mixture, and the potential for reuse, which is crucial for industrial applications. nih.gov

Various materials and methods have been employed for immobilization. For example, Rhodotorula sp. AS2.2241 cells have been successfully immobilized for the enantioselective reduction of 4'-methoxyacetophenone. nih.gov The immobilization of Penicillium citrinum on chitosan has been shown to be highly effective, leading to quantitative reduction of the substrate with excellent enantioselectivity. researchgate.net The use of immobilized biocatalysts in combination with optimized reaction media, such as those containing ionic liquids, has proven to be a particularly effective strategy. nih.govrsc.org Furthermore, the storage stability of immobilized cells is a key practical consideration, with studies showing that immobilized cells can retain a high percentage of their initial catalytic activity after several days of storage. rsc.org

Lipase-Catalyzed Kinetic Resolution

An alternative chemoenzymatic strategy for obtaining this compound is the kinetic resolution of a racemic mixture of 1-(4-methoxyphenyl)ethanol. This method relies on the stereoselective acylation or deacylation of one of the enantiomers by a lipase (B570770), leaving the other enantiomer in high purity.

Lipases are widely used for this purpose due to their broad substrate specificity and high enantioselectivity in organic solvents. A variety of lipases have been screened for the resolution of (R,S)-1-(4-methoxyphenyl)ethanol. dntb.gov.uanih.govresearchgate.net The immobilized lipase Novozym 40086 has been identified as an excellent choice for the stereoselective transesterification of the racemic alcohol. nih.gov By optimizing reaction conditions such as the solvent, acyl donor, temperature, and substrate ratio, high enantiomeric excess of the remaining (S)-enantiomer can be achieved. nih.gov For example, using n-hexane as the solvent and vinyl acetate (B1210297) as the acyl donor at 35°C, an enantiomeric excess of the substrate (eeS) of 99.87% was achieved with a conversion of 56.71%. nih.gov

Table 3: Lipase-Catalyzed Kinetic Resolution of (R,S)-1-(4-Methoxyphenyl)ethanol

| Lipase | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | Substrate e.e. (%) | Reference |

|---|---|---|---|---|---|---|

| Novozym 40086 | Vinyl acetate | n-Hexane | 35 | 56.71 | 99.87 | nih.gov |

| AK lipase | Vinyl acetate | Vinyl acetate | 30 | - | 50-99 (S) | mdpi.com |

Stereoselective Transesterification of Racemic 1-(4-Methoxyphenyl)ethanol

The kinetic resolution of racemic 1-(4-methoxyphenyl)ethanol through lipase-catalyzed stereoselective transesterification is a widely studied and effective method. researchgate.netnih.gov In this process, a lipase selectively acylates one enantiomer of the racemic alcohol, leaving the other enantiomer in high enantiomeric purity.

For instance, the immobilized lipase Novozym 40086 has been identified as an excellent catalyst for this transformation. researchgate.netnih.gov Using vinyl acetate as the acyl donor in n-hexane, this system can achieve an enantiomeric excess of the remaining substrate (eeS) of 99.87% with a conversion of 56.71%. researchgate.netnih.gov This highlights the high stereoselectivity of the enzyme, preferentially reacting with the (R)-enantiomer and leaving the desired (S)-enantiomer unreacted. The use of immobilized enzymes is particularly advantageous for industrial applications as it allows for easy recovery and reuse of the biocatalyst. acs.org

Optimization of Enzyme Sources and Reaction Parameters for High Enantioselectivity and Conversion

The efficiency of the biocatalytic resolution is highly dependent on the choice of enzyme and the optimization of reaction parameters. A variety of lipases and other enzymes have been screened for their ability to resolve racemic 1-(4-methoxyphenyl)ethanol. researchgate.netnih.gov

The optimization of reaction conditions such as solvent, acyl donor, temperature, substrate molar ratio, and enzyme dosage is crucial for maximizing both enantioselectivity and conversion. researchgate.netnih.gov Response surface methodology and central composite design are often employed to systematically evaluate these parameters. researchgate.netnih.gov For the Novozym 40086-catalyzed resolution, optimized conditions were found to be n-hexane as the solvent, vinyl acetate as the acyl donor, a temperature of 35°C, a substrate molar ratio of 1:6 (alcohol to acyl donor), an enzyme dosage of 20 mg, and a reaction time of 2.5 hours. researchgate.netnih.gov

Whole-cell biocatalysts, such as Lactobacillus senmaizukei, have also been effectively used for the asymmetric reduction of 4-methoxyacetophenone to produce this compound. researchgate.net Optimization of parameters like pH, temperature, incubation period, and agitation speed through a Box-Behnken experimental design led to over 99% conversion and over 99% enantiomeric excess, with a 96% yield under optimal conditions (pH 5.8, 29°C, 50-hour incubation, 155 rpm agitation). researchgate.net

| Enzyme/Biocatalyst | Method | Key Optimized Parameters | Conversion (%) | Enantiomeric Excess (ee) (%) | Yield (%) |

| Novozym 40086 | Kinetic Resolution | n-hexane, vinyl acetate, 35°C, 2.5h | 56.71 | 99.87 (eeS) | - |

| Lactobacillus senmaizukei | Asymmetric Reduction | pH 5.8, 29°C, 50h, 155 rpm | >99 | >99 | 96 |

Integrated One-Pot Chemoenzymatic Cascades for Complex Chiral Molecules

A notable example is the synthesis of enantiopure biaryl alcohols through a one-pot cascade involving a palladium-catalyzed Suzuki cross-coupling reaction followed by an enzymatic reduction. researchgate.net This process has been successfully implemented in deep eutectic solvents (DESs), which serve as green and effective media for both the metal-catalyzed and biocatalytic steps. researchgate.net The use of DESs allows for high substrate concentrations and excellent enzyme activity, leading to good yields and very high enantiomeric excess (>99%). researchgate.net

Another innovative approach involves a four-step one-pot synthesis of the natural product (S)-tembamide, which includes a stereoselective azido (B1232118) ketone reduction by an alcohol dehydrogenase as the key asymmetric step. rsc.org This demonstrates the power of integrating biocatalysis into multi-step syntheses to achieve high levels of stereocontrol.

Asymmetric Chemical Synthesis Approaches

In addition to chemoenzymatic methods, asymmetric chemical synthesis provides direct routes to enantiopure this compound.

Chiral Catalyst-Mediated Enantioselective Reduction

The enantioselective reduction of the corresponding prochiral ketone, 4-methoxyacetophenone, using chiral catalysts is a common strategy. This approach often involves the use of a stoichiometric or catalytic amount of a chiral reducing agent or a combination of an achiral reducing agent with a chiral catalyst.

While specific examples directly pertaining to the enantioselective reduction to form this compound with detailed catalytic systems were not prevalent in the provided search results, the general principle is a cornerstone of asymmetric synthesis. These reactions typically utilize chiral metal complexes or organocatalysts to control the stereochemical outcome of the hydride transfer to the carbonyl group.

Diastereoselective Synthesis and Subsequent Resolution Techniques

An alternative chemical approach involves diastereoselective synthesis. In this method, the racemic alcohol is reacted with a chiral auxiliary to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated by conventional techniques such as crystallization or chromatography. Subsequent removal of the chiral auxiliary yields the desired enantiomerically pure alcohol.

Another strategy involves the stereoselective oxidation of one enantiomer from the racemic mixture. For example, immobilized proteins from green pea, soybean, or buckwheat have been used to stereoselectively oxidize the (R)-enantiomer of racemic 1-(4-methoxyphenyl)ethanol, leaving the (S)-enantiomer with high optical purity. tandfonline.com This method demonstrates the potential of readily available plant-based proteins as biocatalysts for kinetic resolution.

| Method | Key Features | Outcome |

| Diastereoselective Crystallization | Formation of diastereomeric salts or derivatives with a chiral resolving agent. | Separation of diastereomers by physical means, followed by recovery of the desired enantiomer. |

| Stereoselective Oxidation | Use of biocatalysts (e.g., plant proteins) to selectively oxidize one enantiomer. | Leaves the unreacted enantiomer in high optical purity. |

Advanced Spectroscopic and Chromatographic Characterization of S 1 4 Methoxyphenyl Ethanol

High-Resolution Chromatographic Analysis for Enantiomeric Purity Assessment

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the cornerstone for assessing the enantiomeric purity of (S)-1-(4-Methoxyphenyl)ethanol. This technique allows for the physical separation of the (S) and (R) enantiomers, enabling their accurate quantification.

The development of a robust chiral HPLC method requires the systematic optimization of several parameters to achieve baseline separation of the enantiomers with good resolution and peak shape. The validation of such a method ensures its reliability, accuracy, and precision for routine quality control. chromatographyonline.comresearchgate.net

Method Development: The primary consideration in chiral HPLC method development is the selection of an appropriate Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated or immobilized on a silica support, are widely used and have proven effective for separating a broad range of chiral compounds, including aromatic alcohols like 1-(4-Methoxyphenyl)ethanol (B1200191). chromatographyonline.comymc.co.jp For instance, columns like Daicel Chiralpak OD-H, which is based on cellulose tris(3,5-dimethylphenylcarbamate), are frequently employed for this class of compounds. rsc.org

The mobile phase composition is another critical factor. In normal-phase mode, a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. rsc.orgderpharmachemica.com The ratio of these solvents is carefully adjusted to optimize the retention times and the separation factor (α) between the enantiomers. Additives, such as trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds, can be introduced to the mobile phase to improve peak shape and resolution. researchgate.netymc.co.jp

Validation: A developed chiral HPLC method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). chromatographyonline.com Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including its counter-enantiomer.

Linearity: The demonstration that the detector response is directly proportional to the concentration of the analyte over a specified range.

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed by recovery studies.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the undesired enantiomer that can be reliably detected and quantified, respectively. researchgate.net

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following table summarizes typical chromatographic conditions for the enantiomeric separation of 1-(4-Methoxyphenyl)ethanol.

| Parameter | Condition |

| Column | Daicel Chiralpak OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-hexane/isopropanol (95:5, v/v) |

| Flow Rate | 0.7 mL/min |

| Detection | UV at 214 nm |

| Retention Time (t_minor) | ~15.5 min ((S)-enantiomer) |

| Retention Time (t_major) | ~17.3 min ((R)-enantiomer) |

| Data derived from literature for the separation of the R-enantiomer, where the S-enantiomer would be the minor peak in an enriched sample. rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy is an indispensable tool for confirming the chemical structure and can also be used to probe the stereochemistry of chiral molecules.

The ¹H and ¹³C NMR spectra of this compound confirm the presence of all expected functional groups and provide information about the electronic environment of the nuclei. While standard NMR spectra of enantiomers are identical in an achiral solvent, they are crucial for structural verification.

The chiral center is the carbon atom bonded to the hydroxyl group, the methyl group, the hydrogen atom, and the 4-methoxyphenyl group. The proton attached to this carbon (the methine proton) typically appears as a quartet in the ¹H NMR spectrum due to coupling with the three protons of the adjacent methyl group. The methyl protons, in turn, appear as a doublet.

¹H NMR Data (in CDCl₃): The following chemical shifts are characteristic of this compound.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (methyl) | 1.47 | d | 6.4 |

| OH (hydroxyl) | 1.87 | br s | - |

| CH (methine) | 4.84 | q | 6.4 |

| OCH₃ (methoxy) | 3.80 | s | - |

| Ar-H (aromatic) | 6.85-6.91 | m | - |

| Ar-H (aromatic) | 7.27-7.32 | m | - |

| Data compiled from supporting information in chemical literature. rsc.org |

¹³C NMR Data (in CDCl₃): The ¹³C NMR spectrum provides further confirmation of the carbon framework.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| CH₃ (methyl) | 25.0 |

| OCH₃ (methoxy) | 55.3 |

| CH (methine) | 70.0 |

| Ar-C (aromatic) | 113.8 |

| Ar-C (aromatic) | 126.6 |

| Ar-C (aromatic, ipso) | 138.0 |

| Ar-C (aromatic, C-O) | 158.9 |

| Data compiled from supporting information in chemical literature. rsc.orgspectrabase.com |

To distinguish between enantiomers using NMR, it is necessary to create a diastereomeric environment. This can be achieved by using chiral shift reagents (CSRs), also known as lanthanide shift reagents (LSRs). slideshare.netlibretexts.org These are typically complexes of lanthanide metals (like Europium or Praseodymium) with chiral organic ligands. slideshare.netorganicchemistrydata.org

When a CSR is added to a solution of a racemic or enantioenriched sample of 1-(4-Methoxyphenyl)ethanol, the hydroxyl group of the alcohol coordinates to the lanthanide ion. libretexts.org This interaction forms transient diastereomeric complexes. Because these complexes are diastereomers, their NMR spectra are different. fiveable.me Protons and carbons in the (S)-enantiomer complex will experience slightly different magnetic environments compared to those in the (R)-enantiomer complex. This results in the separation of previously overlapping signals in the NMR spectrum, allowing for the direct determination of enantiomeric excess (ee) by integrating the resolved peaks. libretexts.orgorganicchemistrydata.org

Commonly used chiral shift reagents include Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) and Eu(tfc)₃ (Tris[3-(trifluoroacetyl)-(+)-camphorato]europium(III)). organicchemistrydata.orgrsc.org The magnitude of the induced shift depends on the concentration of the CSR and the proximity of the nucleus to the paramagnetic lanthanide center. slideshare.net

Optical Rotation and Circular Dichroism Spectroscopy for Absolute Configuration Determination

Chiroptical techniques measure the differential interaction of chiral molecules with polarized light and are fundamental for determining the absolute configuration.

Optical Rotation: Optical rotation is the rotation of the plane of plane-polarized light by a chiral substance. It is a characteristic physical property of a chiral molecule. The specific rotation [α] is measured using a polarimeter. For this compound, a negative sign of rotation is observed under specific conditions.

| Compound | Specific Rotation [α]D | Conditions |

| This compound | -35.8° | c = 1.00 in CHCl₃, at 25°C |

| This value serves as a key identifier for the (S)-enantiomer. rsc.org |

Circular Dichroism (CD) Spectroscopy: Circular dichroism spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.com The resulting CD spectrum is a plot of this difference versus wavelength. The absolute configuration of a chiral molecule can be determined by comparing its experimental CD spectrum to the spectrum predicted by quantum chemical calculations for a known configuration (e.g., the S-configuration). nih.gov A match between the experimental and calculated spectra provides a high degree of confidence in the assignment of the absolute configuration. mtoz-biolabs.comnih.gov This method is a powerful alternative to X-ray crystallography, especially for non-crystalline samples. nih.gov

Vibrational Spectroscopy (FT-IR, FT-Raman) in Stereoisomer Differentiation

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule. While the standard IR and Raman spectra of enantiomers are identical, their interaction with polarized radiation in vibrational circular dichroism (VCD) and Raman optical activity (ROA) is not.

FT-IR and FT-Raman: Standard FT-IR and FT-Raman spectra are used to confirm the presence of functional groups within this compound. Key vibrational bands include:

O-H stretch: A broad band typically around 3400-3300 cm⁻¹ in the IR spectrum, characteristic of the hydroxyl group.

C-H stretch (aromatic): Signals typically above 3000 cm⁻¹.

C-H stretch (aliphatic): Signals typically below 3000 cm⁻¹.

C=C stretch (aromatic): Bands in the 1610-1450 cm⁻¹ region.

C-O stretch (alcohol and ether): Strong bands in the 1250-1050 cm⁻¹ region.

Vibrational Optical Activity (VOA): Techniques like Vibrational Circular Dichroism (VCD), which is the extension of CD into the infrared region, can differentiate between enantiomers. VCD measures the differential absorption of left and right circularly polarized infrared radiation for each vibrational mode. nih.gov By comparing the experimental VCD spectrum of this compound with spectra calculated using ab initio methods for the S-configuration, the absolute stereochemistry can be unambiguously assigned. nih.gov This provides a powerful method for absolute configuration determination in solution. nih.gov

Mass Spectrometry (LC/MS-MS) in Reaction Monitoring and Purity Analysis

Liquid chromatography-tandem mass spectrometry (LC/MS-MS) serves as a powerful analytical tool for the characterization of this compound. This technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and specificity of tandem mass spectrometry, making it invaluable for monitoring the progress of chemical reactions and assessing the purity of the final product.

In a typical LC/MS-MS workflow, the sample is first injected into an HPLC system where this compound is separated from the starting materials, byproducts, and other impurities. The separated components then enter the mass spectrometer. Soft ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are commonly employed to generate protonated molecules of the analyte, [this compound+H]⁺, which corresponds to the precursor ion.

The precursor ion is then selected and subjected to collision-induced dissociation (CID), where it collides with an inert gas, leading to fragmentation into characteristic product ions (daughter ions). By monitoring specific precursor-to-product ion transitions, a highly selective and sensitive method for quantification and identification can be established.

Reaction Monitoring

LC/MS-MS is particularly effective for monitoring the asymmetric reduction of 4-Methoxyacetophenone to yield this compound. By creating a calibration curve with a known standard, the concentration of the product can be accurately determined in the reaction mixture at various time points. This allows for the precise tracking of reaction kinetics and conversion rates.

For instance, a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) method can be developed. In this approach, the mass spectrometer is set to specifically detect the precursor ion of this compound and its most abundant product ions. The molecular formula of this compound is C₉H₁₂O₂, with a monoisotopic mass of approximately 152.08 Da. In positive ion mode ESI, the protonated molecule [M+H]⁺ is observed as the precursor ion at a mass-to-charge ratio (m/z) of 153.1.

Fragmentation Pathways and Purity Analysis

The fragmentation of the protonated this compound ion provides structural information and is key to developing a specific detection method. Common fragmentation pathways for benzyl alcohols include the loss of a water molecule (H₂O) and alpha cleavage.

Dehydration: The loss of water from the protonated molecule [M+H]⁺ (m/z 153.1) results in a fragment ion at m/z 135.1. This is a common fragmentation pathway for alcohols.

Alpha Cleavage: Cleavage of the bond between the benzylic carbon and the methyl group can lead to the formation of a stable benzylic cation. The primary fragment observed is often the 4-methoxybenzyl cation at m/z 121.1, resulting from the loss of ethanol's side chain elements.

These characteristic fragmentations allow for the creation of a specific LC/MS-MS method for both quantification and purity analysis. By scanning for potential impurities, such as unreacted 4-Methoxyacetophenone or byproducts from the reaction, the purity of the this compound sample can be accurately assessed. The precursor ion for 4-Methoxyacetophenone would be [M+H]⁺ at m/z 151.1, allowing for clear differentiation from the product.

The data generated from these analyses are crucial for optimizing reaction conditions to maximize yield and enantiomeric excess, as well as for ensuring the final product meets the required purity specifications for its use as a chiral intermediate in further syntheses.

Interactive Data Tables

Below are representative data tables for a hypothetical LC/MS-MS analysis of this compound.

Table 1: LC/MS-MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| LC System | |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Isocratic or Gradient (e.g., Acetonitrile/Water with Formic Acid) |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 25 °C |

| MS System | |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Gas Temperature | 300 °C |

| Nebulizer Pressure | 40 psi |

| MS/MS Detection | |

| Precursor Ion (m/z) | 153.1 |

| Product Ion 1 (m/z) | 135.1 (Loss of H₂O) |

| Product Ion 2 (m/z) | 121.1 (4-methoxybenzyl cation) |

Table 2: Monitored Compounds in a Reaction Mixture

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Expected Retention Time (min) |

|---|---|---|---|

| 4-Methoxyacetophenone | 151.1 | 136.1 | 3.5 |

| This compound | 153.1 | 135.1 | 4.2 |

Computational and Theoretical Investigations into S 1 4 Methoxyphenyl Ethanol Reactivity and Selectivity

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure

Quantum chemical calculations are fundamental in understanding the intrinsic properties of (S)-1-(4-Methoxyphenyl)ethanol, such as its preferred three-dimensional shape and the distribution of electrons within the molecule. These factors are crucial determinants of its physical properties and chemical behavior.

The conformational landscape of molecules like this compound is critical as it dictates how the molecule interacts with its environment, including solvents and enzyme active sites. Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to explore these conformational preferences. escientificpublishers.comfrontiersin.org DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to perform a systematic scan of potential energy surfaces by rotating flexible dihedral angles. escientificpublishers.com This process identifies various stable conformers (local energy minima) and the transition states that separate them.

For structurally related aromatic alcohols, these studies have revealed that the orientation of the hydroxyl group relative to the aromatic ring is a key determinant of stability. nih.gov Calculations can determine the relative energies of different conformers, indicating which shapes are most likely to be populated under given conditions. While specific DFT studies on this compound are not detailed in the provided search results, the methodologies are well-established for similar molecules, where geometry optimizations reveal the most energetically favorable structures. mdpi.com

| Computational Method | Basis Set Example | Typical Application | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) - B3LYP | 6-311++G(d,p) | Geometry optimization, energy calculations, vibrational frequencies | escientificpublishers.com |

| ab initio - Møller-Plesset (MP2) | 6-311G | High-accuracy energy calculations, study of non-covalent interactions | nih.gov |

| Hartree-Fock (HF) | 6-311++G** | Initial geometry optimization, less computationally demanding | frontiersin.org |

The conformational preferences of this compound are heavily influenced by subtle intramolecular interactions. A key interaction in aromatic alcohols is the OH/π interaction, a type of hydrogen bond where the hydroxyl group's hydrogen atom interacts with the π-electron cloud of the benzene (B151609) ring. nih.gov Studies on the related compound 2-(4-methoxyphenyl)ethanol have shown that conformers where the OH group is directed toward the π system are the most stable. nih.gov

The methoxy (B1213986) substituent at the para-position of the phenyl ring plays a significant role in modulating these interactions. As an electron-donating group, the methoxy group increases the electron density of the π system on the benzene ring. nih.gov This enhancement of the negative charge on the ring strengthens the electrostatic component of the intramolecular OH/π interaction, leading to greater stabilization of the corresponding conformer compared to unsubstituted phenyl ethanol. nih.gov Computational methods can quantify the strength of these interactions and elucidate how substituents electronically influence molecular stability.

A powerful application of quantum chemical calculations is the prediction of spectroscopic data, which can be directly compared with experimental results to validate the computed structures. escientificpublishers.com DFT methods can accurately calculate vibrational frequencies corresponding to infrared (IR) spectra. For instance, the stretching frequency of the hydroxyl group is particularly sensitive to its environment; a red-shift (lower frequency) in the OH stretching vibration is a characteristic indicator of its involvement in a hydrogen bond, such as the intramolecular OH/π interaction. nih.gov

Furthermore, these calculations can predict Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts. nih.gov By calculating the NMR shielding constants for the nuclei in a proposed minimum-energy conformer, a theoretical NMR spectrum can be generated. frontiersin.org A strong correlation between the predicted and experimentally measured IR and NMR spectra provides high confidence in the accuracy of the computed molecular conformation and electronic structure. researchgate.net

Molecular Modeling and Dynamics Simulations for Enzyme-Substrate Complexes

The synthesis of enantiopure this compound is often achieved through biocatalytic reduction of the corresponding ketone, 4-methoxyacetophenone, using enzymes like alcohol dehydrogenases. researchgate.net Molecular modeling and dynamics simulations are indispensable tools for understanding how these enzymes achieve such high stereoselectivity.

Molecular docking is a computational technique used to predict the preferred orientation of a substrate when it binds to the active site of an enzyme to form a stable complex. semanticscholar.org In the context of producing this compound, docking studies would involve placing the prochiral substrate, 4-methoxyacetophenone, into the active site of a selected alcohol dehydrogenase.

The docking algorithm samples numerous possible binding poses and scores them based on factors like intermolecular forces, including hydrogen bonds and van der Waals interactions. fip.org A successful docking study can reveal why the enzyme preferentially produces the (S)-enantiomer. It might show, for instance, that only when the ketone is bound in a specific orientation can the enzyme's cofactor (e.g., NADH or NADPH) deliver a hydride ion to one specific face (the Re-face) of the carbonyl group, leading to the (S)-alcohol. The alternative binding mode that would produce the (R)-enantiomer may be energetically unfavorable due to steric clashes or poor electrostatic complementarity. nih.gov

Beyond the initial binding pose, molecular modeling helps to understand the steric and electronic factors that govern the reaction. The amino acid residues lining the enzyme's active site create a unique three-dimensional environment. Steric factors refer to the size and shape of the substrate and the active site. For the reduction of 4-methoxyacetophenone, the active site must accommodate the methoxyphenyl group and the methyl group. Docking studies can show how the enzyme's architecture creates steric hindrance that favors one binding orientation over another. nih.gov

Electronic factors are also critical. The interaction between the substrate and the enzyme's active site involves a complex interplay of electrostatic forces. fip.org For example, the electron-donating nature of the para-methoxy group on the phenyl ring can influence π-stacking interactions with aromatic amino acid residues (like Phenylalanine, Tyrosine, or Tryptophan) in the active site. mdpi.com Molecular dynamics simulations can further refine the static picture from docking by simulating the movement of the enzyme-substrate complex over time, providing insights into the stability of key interactions and the conformational changes that may occur during the catalytic process. fip.org

| Interaction Type | Description | Potential Residues Involved | Reference |

|---|---|---|---|

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (e.g., O, N). | Asp, Glu, Ser, Thr, Tyr | mdpi.com |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phe, Tyr, Trp, His | mdpi.com |

| Hydrophobic Interactions | The tendency of nonpolar groups to associate in an aqueous environment. | Ala, Val, Leu, Ile, Phe | nih.gov |

| Steric Hindrance | Repulsive forces that arise when atoms are brought too close together. | Bulky residues (e.g., Trp, Met) | nih.gov |

Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analysis

A comprehensive search of scientific literature and chemical databases did not yield specific studies conducting Frontier Molecular Orbital (FMO) or Molecular Electrostatic Potential (MEP) analyses on this compound.

FMO theory is a critical tool in predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and symmetry of these orbitals are key to understanding reaction pathways and selectivity. For this compound, an FMO analysis would identify the nucleophilic and electrophilic sites, providing insights into its potential reactions.

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution on a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of negative (electron-rich, prone to electrophilic attack) and positive (electron-poor, prone to nucleophilic attack) potential. An MEP analysis of this compound would highlight the reactive sites and potential for intermolecular interactions, such as hydrogen bonding.

While general principles of FMO and MEP analysis are well-established, specific computational data, including energy levels of HOMO and LUMO, and detailed MEP maps for this compound, are not available in the reviewed literature.

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer

Similarly, a thorough review of existing research revealed no specific Natural Bond Orbital (NBO) analysis focused on the intermolecular charge transfer of this compound.

NBO analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. It can quantify the delocalization of electron density and the strength of intermolecular interactions, such as charge transfer. An NBO analysis for this compound would be instrumental in understanding how it interacts with other molecules, including catalysts or reactants, by quantifying the charge transfer between orbitals. This would provide valuable information on the nature and strength of non-covalent interactions that can influence reaction mechanisms and stereoselectivity.

The absence of specific NBO studies on this compound means that detailed data on donor-acceptor interactions, stabilization energies, and the nature of intermolecular charge transfer involving this compound are not currently available.

Applications of S 1 4 Methoxyphenyl Ethanol As a Chiral Auxiliary and Intermediate in Complex Synthesis

Advanced Pharmaceutical Intermediate Synthesis

(S)-1-(4-Methoxyphenyl)ethanol is a key intermediate in the synthesis of various pharmaceutical compounds, where the precise stereochemistry is crucial for therapeutic efficacy. biosynth.com

Precursor for Enantiopure Drug Candidates (e.g., Cycloalkyl[b]indoles for Allergic Response Treatment)

A significant application of this compound is its role as a precursor in the synthesis of enantiopure drug candidates, such as cycloalkyl[b]indoles. researchgate.netresearchgate.net These compounds have been investigated for their potential in treating general allergic responses. The chirality of this compound is transferred through a series of reactions to establish the required stereochemistry in the final cycloalkyl[b]indole structure. Biocatalytic methods, employing microorganisms like Saccharomyces uvarum and Lactobacillus paracasei, have been developed for the efficient, gram-scale production of enantiopure this compound for this purpose, offering an environmentally friendly alternative to traditional chemical processes. researchgate.netresearchgate.net

Table 1: Biocatalytic Production of this compound for Pharmaceutical Synthesis

| Biocatalyst | Substrate | Product | Application | Reference |

|---|---|---|---|---|

| Saccharomyces uvarum | 4-Methoxyacetophenone | This compound | Precursor for cycloalkyl[b]indoles | researchgate.net |

| Lactobacillus paracasei | 4-Methoxyacetophenone | This compound | Precursor for cycloalkyl[b]indoles | researchgate.net |

Chiral Building Block for 1,2-Amino Alcohols

Chiral 1,2-amino alcohols are critical structural motifs found in a vast number of biologically active compounds, including pharmaceuticals, natural products, and chiral ligands. acs.orgnih.gov The synthesis of enantiomerically pure 1,2-amino alcohols is therefore of great importance. Chiral alcohols, such as this compound, can serve as versatile starting materials for the synthesis of these valuable building blocks. Although direct synthesis from this compound is not extensively detailed in the provided search results, the general strategies for synthesizing 1,2-amino alcohols often involve the conversion of a chiral alcohol to a corresponding amine or the use of the alcohol to direct the stereoselective introduction of an amino group. The inherent chirality of this compound makes it a suitable candidate for such transformations, allowing for the establishment of the desired stereocenters in the final 1,2-amino alcohol product.

Synthesis of Anti-inflammatory Agents (e.g., 3-aryl-3-substituted propanoic acids)

While direct evidence for the use of this compound in the synthesis of 3-aryl-3-substituted propanoic acids with anti-inflammatory activity is not prominent in the provided search results, a closely related application has been noted. Research indicates that the opposite enantiomer, (R)-1-(4-methoxyphenyl)ethanol, is utilized as a precursor for chiral 3-aryl-3-substituted propanoic acids that exhibit anti-inflammatory properties. researchgate.net This suggests the potential for this compound to be employed in the synthesis of the corresponding enantiomeric series of these anti-inflammatory agents, which could be valuable for studying stereospecific pharmacological effects. The general synthetic approach would likely involve using the chiral alcohol to introduce the stereocenter at the 3-position of the propanoic acid chain.

Utilization in Agrochemical and Specialty Chemical Production

The utility of chiral secondary alcohols extends beyond the pharmaceutical industry into the realms of agrochemicals and specialty chemicals. researchgate.net These enantiomerically pure compounds are crucial building blocks for creating pesticides, pheromones, flavors, and fragrances where specific stereoisomers often exhibit desired activities and properties. researchgate.net While specific examples detailing the direct use of this compound in the production of agrochemicals and specialty chemicals are not extensively covered in the provided search results, its classification as a chiral secondary alcohol positions it as a valuable intermediate in these sectors. The principles of asymmetric synthesis that make it useful in pharmaceuticals are equally applicable to the creation of complex, stereochemically defined molecules for these other industries.

Development of New Chiral Ligands and Catalysts

The development of novel chiral ligands and catalysts is a cornerstone of modern asymmetric synthesis. Chiral alcohols are frequently used as starting materials for the synthesis of these ligands. The hydroxyl group can be readily modified, and the chiral backbone can be incorporated into larger ligand scaffolds to create a stereochemically defined environment around a metal center in a catalyst. This chiral environment is crucial for inducing enantioselectivity in chemical reactions. Although the direct application of this compound in the development of new chiral ligands and catalysts is not explicitly detailed in the provided search results, its structure, possessing a stereogenic center and a modifiable hydroxyl group, makes it a promising candidate for such endeavors. The design and synthesis of new chiral ligands based on readily available chiral building blocks like this compound is an active area of research aimed at expanding the toolbox of asymmetric catalysis.

Mechanistic and Kinetic Studies of Transformations Involving S 1 4 Methoxyphenyl Ethanol

Enzyme Kinetics and Reaction Progress Monitoring in Biocatalytic Systems

Biocatalytic systems offer a highly selective and efficient means of transforming (S)-1-(4-methoxyphenyl)ethanol. The monitoring and understanding of enzyme kinetics within these systems are paramount for process optimization and control.

Effect of Substrate Concentration, Temperature, and pH on Reaction Rate and Conversion

Substrate Concentration: In enzyme-catalyzed reactions, the concentration of the substrate, this compound, directly impacts the initial reaction velocity. At low concentrations, the rate is typically proportional to the substrate concentration. However, as the concentration increases, the enzyme's active sites become saturated, and the reaction rate approaches a maximum velocity (Vmax). For the asymmetric oxidation of racemic 1-(4-methoxyphenyl)ethanol (B1200191) by Acetobacter sp. CCTCC M209061 cells, an optimal substrate concentration was found to be 40 mmol/L. Further studies have shown that the addition of a deep eutectic solvent can significantly increase the optimal substrate concentration to 80 mmol/L, leading to a marked improvement in reaction efficiency. researchgate.net

Temperature: Temperature affects enzyme activity by influencing the kinetic energy of both the enzyme and substrate molecules. nih.gov Increased temperature generally leads to a higher reaction rate up to an optimal point. Beyond this optimum, the enzyme begins to denature, leading to a rapid decline in activity. nih.gov For the biocatalytic oxidation of 1-(4-methoxyphenyl)ethanol using immobilized Acetobacter sp. cells, the optimal reaction temperature has been identified as 30°C. mdpi.com

pH: The pH of the reaction medium is another critical factor, as it can alter the ionization state of amino acid residues in the enzyme's active site, thereby affecting substrate binding and catalytic activity. nih.gov Deviations from the optimal pH can lead to a significant loss of enzyme function. In the case of the asymmetric oxidation of 1-(4-methoxyphenyl)ethanol by Acetobacter sp., the optimal buffer pH was determined to be 6.5. researchgate.netmdpi.com A shift in pH from 6.5 to 8.0 resulted in a noticeable decrease in both the initial rate and the maximum conversion. researchgate.net Similarly, in the bioreduction of 4-methoxy acetophenone (B1666503) to this compound using Saccharomyces uvarum, a pH of 6.0 was found to be optimal. nsf.gov

| Parameter | Condition | Effect on Reaction | Biocatalyst |

|---|---|---|---|

| Substrate Concentration | 40 mmol/L | Optimal for initial reaction rate | Immobilized Acetobacter sp. CCTCC M209061 |

| Substrate Concentration | 80 mmol/L (with DES) | Significantly increased optimal concentration | Immobilized Acetobacter sp. CCTCC M209061 |

| Temperature | 30°C | Optimal for reaction | Immobilized Acetobacter sp. CCTCC M209061 |

| pH | 6.5 | Optimal buffer pH | Immobilized Acetobacter sp. CCTCC M209061 |

| pH | 6.0 | Optimal for bioreduction | Saccharomyces uvarum |

Investigation of Enzyme Stability and Inactivation Mechanisms

Enzyme stability is a crucial factor for the practical application of biocatalysts. Immobilization is a common strategy to enhance stability. For instance, immobilized cells of Acetobacter sp. CCTCC M209061 demonstrated significantly higher operational stability compared to free cells, retaining over 58% of their initial catalytic activity after ten repeated batches. mdpi.com

The stability of enzymes is also intrinsically linked to environmental conditions. Studies on S-1-(4-hydroxyphenyl)-ethanol dehydrogenase (S-HPED), an enzyme structurally related to those that act on this compound, have shown that both pH and temperature are critical factors in its inactivation. The fastest loss of activity for S-HPED was observed at pH 5.5, where it lost nearly 90% of its activity within four hours at 20°C. scielo.br In contrast, at pH 9.0, the enzyme exhibited no aggregation, and its thermal inactivation followed a first-order mechanism. scielo.br

Furthermore, the addition of stabilizers can mitigate enzyme inactivation. For S-HPED, glucose has been identified as an effective stabilizer, slowing the rate of inactivation across a wide range of pH and temperature and limiting enzyme aggregation. scielo.br At pH 9.0 and 20°C, in the presence of 1.5 M glucose, the enzyme's initial activity decreased by only 50% over 690 hours, a significant improvement compared to the glucose-free buffer where activity dropped below 10% in less than 24 hours. amrita.edu

Elucidation of Hydride Transfer Mechanisms in Oxidoreductase-Catalyzed Reactions

The oxidation of alcohols by oxidoreductases, such as aryl-alcohol oxidase (AAO), proceeds through a detailed mechanism involving hydride transfer. The catalytic cycle is divided into a reductive and an oxidative half-reaction. In the reductive half-reaction, the alcohol substrate is oxidized. researchgate.net This occurs through a concerted mechanism involving the transfer of a hydride from the alcohol's α-carbon to the N5 atom of the flavin adenine dinucleotide (FAD) cofactor, coupled with the abstraction of a proton from the alcohol's hydroxyl group by a catalytic base, typically a histidine residue (e.g., His502). researchgate.netresearchgate.net

Docking studies and quantum mechanics/molecular mechanics (QM/MM) calculations have provided significant insight into the stereoselectivity of this process. For the oxidation of p-methoxybenzyl alcohol by AAO, the pro-R hydrogen of the substrate is positioned optimally for transfer to the flavin N5, while the hydroxyl proton is oriented towards the catalytic histidine residue. researchgate.netchemicalbook.com This specific orientation is crucial for the concerted transfer, and any deviation, such as attempting to position the pro-S hydrogen for transfer, results in a significant energy penalty and a non-ideal geometry for catalysis. researchgate.net This inherent stereoselectivity was also observed in the oxidation of secondary aryl alcohols like racemic 1-(p-methoxyphenyl)ethanol, where the enzyme preferentially oxidizes one enantiomer. researchgate.net

Stereochemical Course of Oxidation Reactions (e.g., Asymmetric Oxidation by Acetobacter sp.)

The asymmetric oxidation of racemic 1-(4-methoxyphenyl)ethanol is a key method for producing the enantiopure (S)-enantiomer. This process relies on the stereoselectivity of enzymes from microorganisms like Acetobacter sp. researchgate.netopt-ron.com The underlying principle is a kinetic resolution, where the enzyme preferentially catalyzes the oxidation of one enantiomer of the racemic mixture, leaving the other enantiomer unreacted and thus enriched.

In the case of the oxidation of racemic 1-(4-methoxyphenyl)ethanol catalyzed by Acetobacter sp. CCTCC M209061, the (R)-enantiomer is selectively oxidized to the corresponding ketone, 4-methoxyacetophenone. opt-ron.comresearchgate.net This leaves the this compound unreacted, allowing for its isolation in high enantiomeric purity. opt-ron.comresearchgate.net This high degree of stereoselectivity is a hallmark of many biocatalytic reactions and is a direct consequence of the specific three-dimensional arrangement of the enzyme's active site, which preferentially binds and orients the (R)-enantiomer for the catalytic oxidation.

Similarly, studies with aryl-alcohol oxidase (AAO) have demonstrated a high preference for the (S)-enantiomer of secondary aryl alcohols. When racemic 1-(p-methoxyphenyl)ethanol was treated with AAO, the S-enantiomer was selectively oxidized, resulting in the R-enantiomer with an enantiomeric excess of over 98%. researchgate.net This again highlights the precise stereochemical control exerted by these oxidoreductases.

Photochemical and Laser-Flash Photolysis Studies

1-(4-Methoxyphenyl)ethanol and its derivatives are utilized in photochemical studies to investigate the behavior of transient species generated upon photoexcitation. researchgate.net Nanosecond laser-flash photolysis is a powerful technique for creating and observing short-lived intermediates such as excited states, radicals, and ions.

While specific studies detailing the laser-flash photolysis of this compound are not extensively documented, research on analogous compounds provides significant insights into the likely photochemical pathways. For instance, laser-flash photolysis (at 355 nm) of structurally similar 2-alkoxy thioxanthones in acetonitrile generates transient species with absorption maxima around 310 nm and 620 nm, which are attributed to the triplet excited state. researchgate.net These triplet states have lifetimes in the microsecond range.

In hydrogen-donating solvents like ethanol, a new absorption band appears in the 430-460 nm region, which is characteristic of the corresponding ketyl radical, formed via hydrogen abstraction from the solvent by the excited triplet state. researchgate.net Furthermore, photosensitized (electron transfer) reactions of methoxy-substituted arylalkanes can lead to the formation of radical cations. opt-ron.com These studies suggest that the photolysis of this compound would likely involve the formation of its triplet excited state, which could then undergo hydrogen abstraction or electron transfer depending on the reaction environment, leading to the formation of ketyl radicals or radical cations, respectively. Quenching studies on related systems with various agents help to elucidate the mechanisms, which can involve energy transfer, hydrogen transfer, or electron transfer processes. researchgate.net

Future Perspectives and Emerging Research Directions

Sustainable Synthesis of (S)-1-(4-Methoxyphenyl)ethanol: Green Chemistry Principles and Methodologies

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, which advocate for the design of products and processes that minimize the use and generation of hazardous substances. yale.eduepa.gov The synthesis of this compound is an area ripe for the application of these principles, moving away from traditional chemical methods that may produce toxic waste towards cleaner, more efficient alternatives. researchgate.net

Biocatalysis has emerged as a preferred methodology for the asymmetric synthesis of enantiomerically pure compounds due to its high environmental compatibility and selectivity under mild conditions. researchgate.net The asymmetric bioreduction of 4-methoxyacetophenone using whole-cell biocatalysts is a prime example of green chemistry in action. Studies have successfully employed microorganisms like Saccharomyces uvarum and Lactobacillus paracasei for this transformation, achieving high yields and excellent enantiomeric excess. researchgate.netresearchgate.net This biological approach is considered a cheap, clean, and eco-friendly process compared to conventional chemical methods. researchgate.net

The application of green chemistry principles to the synthesis of this compound is summarized below:

| Green Chemistry Principle | Application in this compound Synthesis |

| Catalysis | Utilizes highly selective biocatalysts (enzymes within whole cells) like Saccharomyces uvarum and Lactobacillus paracasei instead of stoichiometric chemical reagents. researchgate.netyale.eduresearchgate.net |

| Safer Solvents & Auxiliaries | Biocatalytic reactions are often performed in aqueous media, reducing the need for volatile and potentially hazardous organic solvents. yale.edu |

| Design for Energy Efficiency | These biotransformations are conducted under mild conditions, including ambient temperature and pressure, which significantly lowers energy consumption compared to many traditional syntheses. researchgate.netyale.edu |

| Use of Renewable Feedstocks | The microorganisms used as biocatalysts, and the nutrients they require, can be derived from renewable resources. yale.edu |

| Prevention of Waste | The high selectivity of biocatalysts minimizes the formation of byproducts, leading to cleaner reaction profiles and less chemical waste. researchgate.netepa.gov |

Biocatalytic routes offer a sustainable pathway to gram-scale production of enantiopure this compound, aligning with the core tenets of green chemistry. researchgate.netresearchgate.net

Engineering of Biocatalysts for Enhanced Activity, Selectivity, and Stability

While the use of natural microorganisms is a significant step forward, the future lies in the rational engineering of biocatalysts to achieve superior performance. The goal of biocatalyst engineering is to modify enzymes or whole-cell systems to exhibit predefined properties tailored for industrial applications. bohrium.com For the synthesis of this compound, research is focused on enhancing the activity, enantioselectivity, and operational stability of the responsible enzymes, such as alcohol dehydrogenases. researchgate.net

A primary strategy involves the optimization of reaction conditions to maximize the performance of a chosen biocatalyst. researchgate.net Parameters such as pH, temperature, agitation speed, and incubation time are systematically investigated to achieve higher conversion rates and enantiomeric excess. researchgate.netresearchgate.net

Table 1: Optimization of Whole-Cell Biocatalysts for this compound Synthesis

| Biocatalyst | Optimized Parameter | Result |

|---|---|---|

| Saccharomyces uvarum S3 | pH, incubation temperature, time, agitation level | High conversion and >99% enantiomeric excess. researchgate.net |

Beyond process optimization, modern protein engineering techniques are being explored. These strategies involve modifying the genetic makeup of the enzyme itself to improve its intrinsic properties. This can lead to biocatalysts with:

Enhanced Activity: Higher turnover rates, allowing for faster reactions and greater throughput.

Improved Selectivity: Increased specificity for producing the desired (S)-enantiomer, reducing impurities.

Greater Stability: Increased tolerance to industrial process conditions such as higher temperatures or the presence of organic co-solvents.

The integration of machine learning into protein engineering is a particularly promising frontier, enabling the prediction of beneficial mutations and accelerating the design of highly efficient biocatalysts. nih.gov

Exploration of Novel Derivatization Pathways for Advanced Materials and Functional Molecules

This compound is not only a target molecule but also a critical chiral synthon—a building block used to construct more complex molecules. researchgate.net Its value lies in the stereocenter and the two distinct functional groups: the secondary alcohol and the methoxy-substituted aromatic ring. Future research will increasingly focus on leveraging this structure to create novel derivatives for a range of applications beyond its current uses.

One established derivatization pathway is its use as a precursor for synthesizing cycloalkyl[b]indoles, which are investigated for their potential in treating general allergic responses. researchgate.netresearchgate.net It also serves as a general intermediate in the synthesis of various pharmaceuticals. biosynth.com A simple chemical transformation can convert it to 4-(1-chloro-ethyl)-anisole. chemicalbook.com

Emerging research directions include exploring its potential in materials science and the development of new functional molecules. The key reactive site is the hydroxyl group, which can undergo a variety of transformations:

Esterification: Reaction with chiral or achiral carboxylic acids to produce a wide array of esters with potential applications as fragrances, liquid crystals, or bioactive compounds.

Etherification: Formation of ethers, which can modify the molecule's solubility and electronic properties, potentially leading to new polymer building blocks or pharmaceutical analogues.

Substitution: Replacement of the hydroxyl group with other functionalities to open up further synthetic possibilities.

The presence of the chiral center is crucial, as it allows for the creation of enantiomerically pure downstream products. This is particularly important in the development of advanced materials where chirality can influence macroscopic properties, such as in the formulation of chiral polymers or specialized optical materials.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize how chemical reactions are discovered, understood, and optimized. chiralpedia.comchiralpedia.com For the synthesis and derivatization of this compound, these computational tools offer the potential to accelerate development timelines and uncover novel chemical pathways. researchgate.net

ML algorithms can analyze vast datasets of chemical reactions to identify patterns and build predictive models. chiralpedia.combeilstein-journals.org This data-driven approach can significantly reduce the time and resources spent on empirical trial-and-error experimentation. nih.gov

Table 2: Applications of AI and Machine Learning in this compound Chemistry

| Application Area | Description | Potential Impact |

|---|---|---|

| Reaction Prediction | AI models can predict the outcomes of a reaction, including yield and enantioselectivity, based on the reactants, catalysts, and conditions. chiralpedia.comacs.org | Enables rapid virtual screening of different synthetic routes to identify the most promising candidates before entering the lab. |

| Condition Optimization | ML algorithms, particularly Bayesian optimization, can intelligently suggest the next set of experimental conditions to maximize a desired outcome (e.g., yield) in the fewest possible steps. researchgate.netd-nb.info | Accelerates the optimization of synthesis protocols, leading to more efficient and cost-effective manufacturing processes. |

| Catalyst Discovery & Design | AI can be used to screen vast virtual libraries of potential catalysts or even generate novel catalyst structures (both chemical and biological) with enhanced performance for the asymmetric reduction of 4-methoxyacetophenone. chiralpedia.comnih.gov | Speeds up the discovery of next-generation catalysts with superior activity and selectivity. chiralpedia.com |

| Novel Pathway Identification | Computer-aided synthesis planning (CASP) tools can propose new and unconventional synthetic routes for this compound or its derivatives. beilstein-journals.org | Unlocks innovative chemical transformations and expands the toolbox available to synthetic chemists. |

By combining high-throughput experimentation with ML-guided strategies, researchers can create a closed-loop system for "self-driving" laboratories, where automated platforms perform experiments suggested by an AI, analyze the results, and use the new data to inform the next round of experiments. beilstein-journals.org This integration promises to significantly enhance the efficiency and effectiveness of chemical synthesis design and discovery. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing (S)-1-(4-Methoxyphenyl)ethanol with high enantiomeric excess (ee)?

- Methodological Answer : The enantioselective synthesis of this compound is commonly achieved via biocatalytic reduction of 4'-methoxyacetophenone. For example:

- Biocatalytic Reduction : Immobilized Rhodotorula sp. AS2.2241 cells in a hydrophilic ionic liquid (IL) co-solvent system, specifically 1-(2'-hydroxy)ethyl-3-methylimidazolium nitrate, yield (S)-enantiomers with high efficiency .

- Plant Cell Biotransformation : Daucus carota (carrot) cells reduce 4'-methoxyacetophenone to optically pure this compound, leveraging natural enzymatic systems .

Q. How is the enantiomeric purity of this compound validated experimentally?

- Analytical Workflow :

- Chiral HPLC : Use columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases to resolve enantiomers.

- Polarimetry : Measure specific rotation ([α]D) and compare to literature values (e.g., [α]D = -42.5° for (S)-enantiomer in ethanol) .

- NMR with Chiral Shift Reagents : Europium-based reagents induce splitting of peaks for enantiomeric differentiation .

Q. What are the primary applications of this compound in academic research?

- Pharmaceutical Intermediates : It serves as a chiral building block for β-blockers and antiviral agents due to its stable benzylic alcohol moiety .

- Flavor/Fragrance Studies : Its structural similarity to natural aroma compounds makes it a model for studying enantioselectivity in sensory biology .

Advanced Research Questions

Q. How do reaction conditions influence the efficiency of biocatalytic synthesis in ionic liquid systems?

- Data-Driven Insights :

- IL Hydrophilicity : Hydrophilic ILs (e.g., imidazolium nitrates) enhance enzyme stability and substrate solubility, improving reaction rates by 20–30% compared to traditional solvents .

- Contradictions : While ILs generally improve ee (>99%), some systems show reduced yields due to substrate inhibition at high IL concentrations. Optimization requires balancing ee and yield via response surface methodology (RSM) .

Q. What challenges arise in the oxidative transformation of this compound, and how are they addressed?

- Case Study : Oxidation to 4-methoxyacetophenone using photocatalysts (e.g., RFTA) under solvent-free conditions achieves quantitative conversion but only 64% isolated yield due to product volatility .

- Mitigation Strategies :

- Low-Temperature Workup : Minimize evaporation losses during purification.

- Alternative Catalysts : Fe(NO3)3·9H2O promotes amidation but requires substrates with electron-withdrawing groups for optimal results. Methoxy-substituted alcohols show side reactions, necessitating catalyst tuning .

Q. How can structural modifications improve the compound’s utility in asymmetric catalysis?

- SAR Insights :

- Methoxy Group Positioning : Para-substitution on the phenyl ring enhances steric bulk, improving chiral induction in transition-metal complexes .

- Derivatization : Conversion to triflates or mesylates enables cross-coupling reactions (e.g., Suzuki-Miyaura) for generating enantiopure biaryl systems .

Data Contradiction Analysis

Q. Why do biocatalytic methods using Rhodotorula sp. and Daucus carota cells show variability in ee?

- Root Cause :

- Microbial vs. Plant Systems : Rhodotorula sp. relies on ketoreductases with strict cofactor (NADPH) dependence, while plant cells employ multiple redox enzymes, leading to subtle stereochemical drift .

Methodological Tables

Table 1 : Comparison of Synthesis Methods

Table 2 : Oxidation Pathways and Outcomes

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.